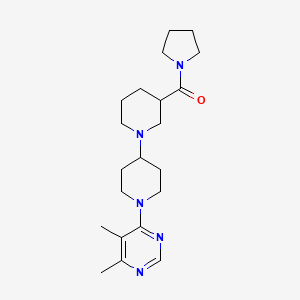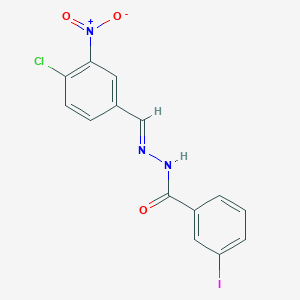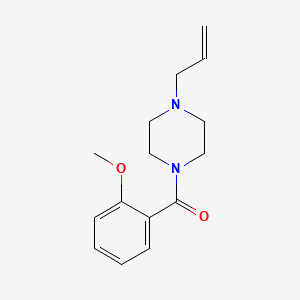
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that is used in scientific research for its various applications. It is a complex molecule that is synthesized through a specific method and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves its binding to GPCRs. The binding of the compound to GPCRs leads to the activation of intracellular signaling pathways. This activation results in various physiological responses, such as the regulation of neurotransmitter release, hormone secretion, and immune function.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to modulate the activity of various GPCRs, including the dopamine receptor, serotonin receptor, and adrenergic receptor. The compound has also been shown to regulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine.
実験室実験の利点と制限
The use of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments has several advantages. It is a highly specific ligand that can be used to study the activity of specific GPCRs. The compound is also stable and can be easily synthesized in large quantities.
However, there are some limitations to the use of this compound in lab experiments. The compound has a complex structure, which makes it difficult to synthesize. It is also relatively expensive compared to other ligands.
将来の方向性
There are several future directions for the use of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in scientific research. One potential area of research is the study of the compound's effects on the immune system. The compound has been shown to modulate immune function, and further research in this area could lead to the development of new therapies for immune-related disorders.
Another potential area of research is the study of the compound's effects on the central nervous system. The compound has been shown to regulate the release of various neurotransmitters, and further research in this area could lead to the development of new treatments for neurological disorders.
Conclusion:
This compound is a complex molecule that has various scientific research applications. It is commonly used as a ligand in the study of GPCRs and has several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves a series of chemical reactions. The first step involves the reaction of 4-cyano-5,6-dimethylpyrimidine with 1-(2-bromoethyl)-4-piperidone to form 1-(5,6-dimethylpyrimidin-4-yl)-3-(piperidin-1-yl)propan-1-one. This compound is then reacted with pyrrolidine-1-carbonyl chloride to produce this compound.
科学的研究の応用
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has various scientific research applications. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes. The use of this compound as a ligand helps in the identification and characterization of GPCRs.
特性
IUPAC Name |
[1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-16-17(2)22-15-23-20(16)24-12-7-19(8-13-24)26-11-5-6-18(14-26)21(27)25-9-3-4-10-25/h15,18-19H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGQCHAJXNUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)

![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
